3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl
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Overview
Description
3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is often used as a spin label in electron paramagnetic resonance (EPR) spectroscopy due to its stable free radical nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy typically involves the reaction of 5-(Dimethylamino)-1-naphthalenesulfonyl chloride with 2,2,5,5-tetramethyl-1-pyrrolidinyloxy in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonamide derivatives.
Reduction: Reduction reactions can modify the naphthalenesulfonamido group.
Substitution: The compound can participate in substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include various sulfonamide derivatives, reduced naphthalenesulfonamido compounds, and substituted dimethylamino derivatives .
Scientific Research Applications
3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the labeling of biomolecules to investigate protein folding and conformational changes.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves its stable free radical nature, which allows it to interact with various molecular targets. The compound can form covalent bonds with specific amino acid residues in proteins, leading to changes in their structure and function. This interaction is crucial for its use as a spin label in EPR spectroscopy .
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: Another sulfonamide derivative used for labeling amino acids and proteins.
5-(Dimethylamino)-1-naphthalenesulfonic acid: Used in similar applications but lacks the stable free radical property.
Uniqueness
3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is unique due to its stable free radical nature, making it particularly valuable in EPR spectroscopy. Its ability to form stable covalent bonds with biomolecules sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H28N3O3S |
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Molecular Weight |
390.5 g/mol |
InChI |
InChI=1S/C20H28N3O3S/c1-19(2)13-18(20(3,4)23(19)24)21-27(25,26)17-12-8-9-14-15(17)10-7-11-16(14)22(5)6/h7-12,18,21H,13H2,1-6H3 |
InChI Key |
DFANVHMLBZEKBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)C |
Origin of Product |
United States |
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